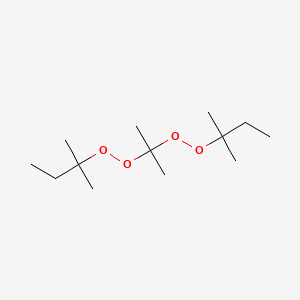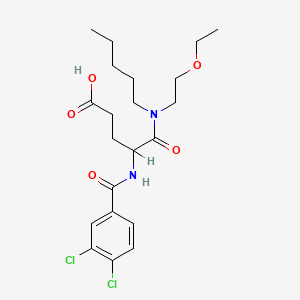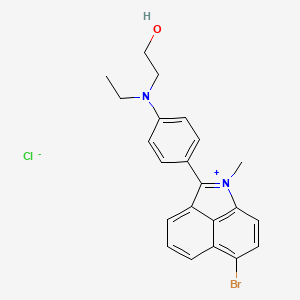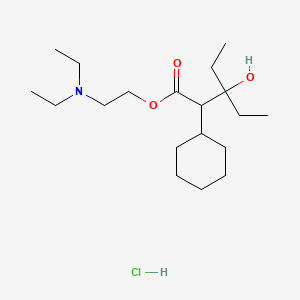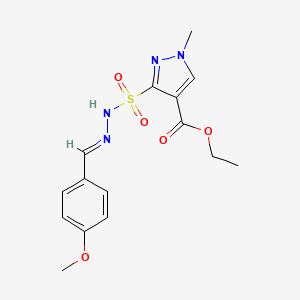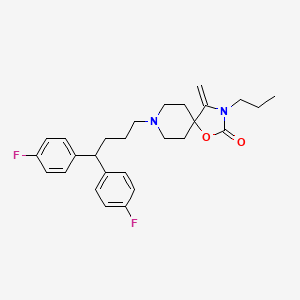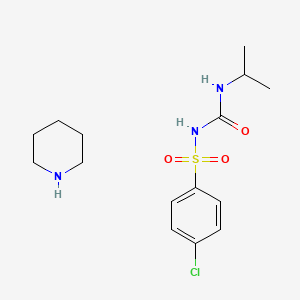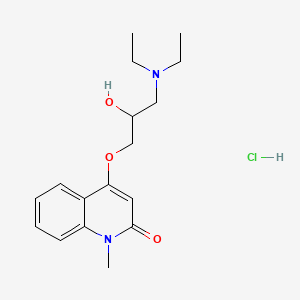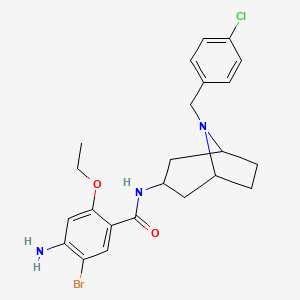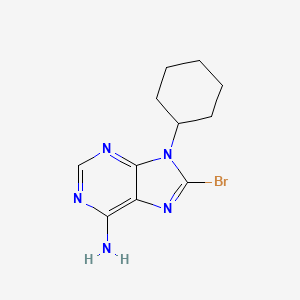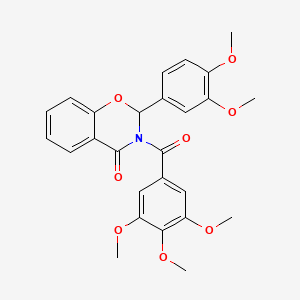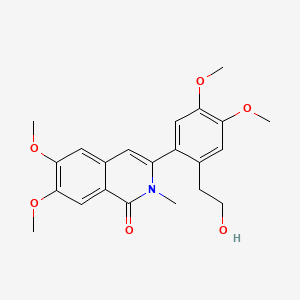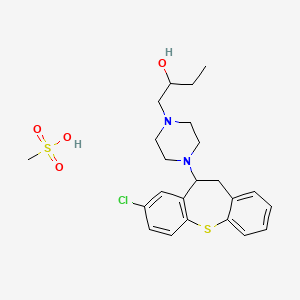
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate is a complex organic compound that belongs to the class of dibenzothiepin derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate typically involves multiple steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzothiepin core.
Piperazine substitution: The 4-(2-hydroxybutyl)piperazine moiety is introduced through nucleophilic substitution reactions.
Methanesulfonate formation: The final step involves the reaction of the intermediate with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified piperazine derivatives.
Substitution: Formation of new derivatives with different substituents at the 2-position.
Applications De Recherche Scientifique
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
- 2-Chloro-11-(4-(2-hydroxypropyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
Uniqueness
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate is unique due to the presence of the 2-hydroxybutyl group, which may confer distinct pharmacological properties compared to its analogs with different hydroxyalkyl groups.
Propriétés
Numéro CAS |
86499-09-4 |
|---|---|
Formule moléculaire |
C23H31ClN2O4S2 |
Poids moléculaire |
499.1 g/mol |
Nom IUPAC |
1-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C22H27ClN2OS.CH4O3S/c1-2-18(26)15-24-9-11-25(12-10-24)20-13-16-5-3-4-6-21(16)27-22-8-7-17(23)14-19(20)22;1-5(2,3)4/h3-8,14,18,20,26H,2,9-13,15H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
JNPWVBCRMOPCRM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


